[2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride
CAS No.: 53230-10-7
Cat. No.: VC0534902
Molecular Formula: C17H17ClF6N2O
Molecular Weight: 414.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53230-10-7 |
|---|---|
| Molecular Formula | C17H17ClF6N2O |
| Molecular Weight | 414.8 g/mol |
| IUPAC Name | [2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride |
| Standard InChI | InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H |
| Standard InChI Key | WESWYMRNZNDGBX-UHFFFAOYSA-N |
| Isomeric SMILES | C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
| Canonical SMILES | C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
| Appearance | Solid powder |
| Boiling Point | 415.7±40.0 °C |
| Melting Point | 250-254 174-176 °C |
Introduction
Pharmacological Properties
Chemical Structure and Mechanism of Action
Mefloquine hydrochloride (C₁₇H₁₆F₆N₂O·HCl) features a quinoline core with two trifluoromethyl groups at positions 2 and 8, and a piperidinyl-methanol side chain at position 4 . Its molecular weight of 414.78 g/mol and lipophilic nature facilitate extensive tissue distribution, particularly in erythrocytes infected with malaria parasites .
The exact antimalarial mechanism remains partially elucidated, but key interactions include:
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Binding to heme polymers in the parasite's digestive vacuole, inhibiting detoxification of toxic hemoglobin breakdown products
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Disruption of ribosomal RNA processing via 80S ribosome binding, impairing protein synthesis
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Antagonism of adenosine A2A receptors in human neural tissues, potentially contributing to neurotoxicity
In vitro studies demonstrate concentration-dependent schizonticidal activity, with 90% inhibitory concentrations (IC₉₀) of 15-30 nM against P. falciparum .
Pharmacokinetic Profile
Mefloquine exhibits complex pharmacokinetics characterized by:
Notable pharmacokinetic variations occur in special populations:
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Pregnant women: 40% increased clearance during third trimester, requiring dose adjustments
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Pediatric patients: 30% higher weight-adjusted exposure compared to adults
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Severe malaria: 2-3x higher Cₘₐₓ due to reduced volume of distribution
Clinical Applications
Malaria Treatment
Mefloquine's efficacy against multidrug-resistant P. falciparum established its role in acute malaria management. A landmark phase II trial (n=147) demonstrated dose-dependent cure rates:
| Dose (mg) | Cure Rate (Day 63) | Median Fever Clearance | Parasite Clearance |
|---|---|---|---|
| 500 | 95% | 48 hours | 60 hours |
| 750 | 92.5% | 36 hours | 48 hours |
| 1000 | 100% | 24 hours | 36 hours |
Data adapted from Bangkok Hospital for Tropical Diseases trial
Current WHO guidelines recommend:
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Uncomplicated falciparum malaria: 25 mg/kg divided as 15 mg/kg + 10 mg/kg 8-24h apart
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Vivax malaria: 25 mg/kg single dose with primaquine radical cure
Chemoprophylaxis
Prophylactic regimens (250 mg weekly) achieve steady-state concentrations of 1,000-2,000 μg/L within 7-10 weeks . A systematic review of 10 trials (n=2,750) reported:
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98.3% protective efficacy against falciparum malaria in endemic areas
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3.49x higher discontinuation rate vs placebo (95% CI 1.42-8.56) primarily due to neuropsychiatric effects
Military deployments provide unique insights into long-term prophylaxis:
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Canadian Armed Forces: 87% adherence over 6-month deployments with 0.7% severe adverse events
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US Military: 1:11,000 incidence of psychosis during prophylaxis vs 1:215 during treatment
Adverse Effect Profile
Common Adverse Reactions
Pooled data from 19,850 patients reveal incidence rates:
| System | Adverse Effect | Incidence (Treatment) | Incidence (Prophylaxis) |
|---|---|---|---|
| Gastrointestinal | Nausea/Vomiting | 25-40% | 10-15% |
| Neurological | Dizziness | 30-45% | 8-12% |
| Psychiatric | Vivid Dreams | 15-20% | 5-8% |
| Dermatological | Pruritus | 10-12% | 2-3% |
| Cardiovascular | Sinus Bradycardia | 6-8% | 1-2% |
Neuropsychiatric Complications
Post-marketing surveillance identifies concerning patterns:
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Acute effects: Anxiety (4.3%), depression (1.9%), psychosis (0.3%)
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Persistent effects: 12% report vestibular dysfunction lasting >6 months post-discontinuation
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Risk factors: Personal/family history of psychiatric disorders, concurrent β-blocker use
Mechanistic studies implicate:
Resistance and Combination Therapies
Genetic Resistance Markers
P. falciparum resistance correlates with:
Notably, mefloquine pressure induces collateral Pvmdr1 amplification in P. vivax, reducing susceptibility by 4-7x .
Artemisinin-Based Combinations
Pharmacokinetic studies of mefloquine-artesunate (MQ-AS) show:
| Formulation | Cₘₐₓ (ng/mL) | t₁/₂ (days) | AUC₀→∞ (μg·h/mL) |
|---|---|---|---|
| Lariam® | 2,820 | 14.4 | 63.59 |
| Mephaquin® | 2,500 | 15.2 | 62.32 |
| Mefloquina-AC® | 2,750 | 14.5 | 59.42 |
Data from Peruvian pharmacovigilance study
Despite 98% Day 28 efficacy, declining cure rates in Southeast Asia (from 97% to 89% over 2001-2010) necessitate alternative combinations .
Contemporary Recommendations
Prophylaxis Guidelines
Revised 2024 CDC recommendations advise:
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Avoid in patients with psychiatric history or cardiac conduction defects
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Preferred alternatives: Doxycycline (100 mg daily) or atovaquone-proguanil (250/100 mg daily)
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High-risk areas: Mefloquine remains first-line in multidrug-resistant regions with close neuropsychiatric monitoring
Therapeutic Monitoring
Emerging protocols suggest:
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